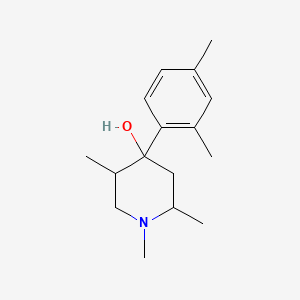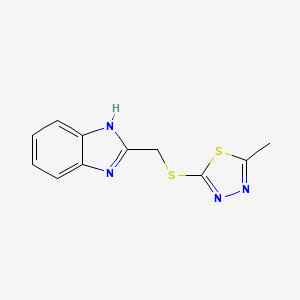![molecular formula C33H26N6O12 B11545533 4-[(E)-[(2-{N'-[(E)-[4-(4-Methoxybenzoyloxy)-3-nitrophenyl]methylidene]hydrazinecarbonyl}acetamido)imino]methyl]-2-nitrophenyl 4-methoxybenzoate](/img/structure/B11545533.png)
4-[(E)-[(2-{N'-[(E)-[4-(4-Methoxybenzoyloxy)-3-nitrophenyl]methylidene]hydrazinecarbonyl}acetamido)imino]methyl]-2-nitrophenyl 4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-[(2-{N’-[(E)-[4-(4-Methoxybenzoyloxy)-3-nitrophenyl]methylidene]hydrazinecarbonyl}acetamido)imino]methyl]-2-nitrophenyl 4-methoxybenzoate is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(2-{N’-[(E)-[4-(4-Methoxybenzoyloxy)-3-nitrophenyl]methylidene]hydrazinecarbonyl}acetamido)imino]methyl]-2-nitrophenyl 4-methoxybenzoate typically involves multiple steps. One common approach includes the condensation of 4-(4-methoxybenzoyloxy)-3-nitrobenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is often carried out in a solvent such as methanol or ethanol, with the temperature maintained at room temperature to slightly elevated levels. The resulting intermediate is then subjected to further reactions, including acylation and nitration, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[(2-{N’-[(E)-[4-(4-Methoxybenzoyloxy)-3-nitrophenyl]methylidene]hydrazinecarbonyl}acetamido)imino]methyl]-2-nitrophenyl 4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and methoxybenzoyloxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
4-[(E)-[(2-{N’-[(E)-[4-(4-Methoxybenzoyloxy)-3-nitrophenyl]methylidene]hydrazinecarbonyl}acetamido)imino]methyl]-2-nitrophenyl 4-methoxybenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(E)-[(2-{N’-[(E)-[4-(4-Methoxybenzoyloxy)-3-nitrophenyl]methylidene]hydrazinecarbonyl}acetamido)imino]methyl]-2-nitrophenyl 4-methoxybenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)-6-methoxy phenol
- N-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-methoxyaniline
Uniqueness
4-[(E)-[(2-{N’-[(E)-[4-(4-Methoxybenzoyloxy)-3-nitrophenyl]methylidene]hydrazinecarbonyl}acetamido)imino]methyl]-2-nitrophenyl 4-methoxybenzoate is unique due to its specific structural features, such as the presence of both nitro and methoxybenzoyloxy groups. These features confer distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
Molecular Formula |
C33H26N6O12 |
|---|---|
Molecular Weight |
698.6 g/mol |
IUPAC Name |
[4-[(E)-[[3-[(2E)-2-[[4-(4-methoxybenzoyl)oxy-3-nitrophenyl]methylidene]hydrazinyl]-3-oxopropanoyl]hydrazinylidene]methyl]-2-nitrophenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C33H26N6O12/c1-48-24-9-5-22(6-10-24)32(42)50-28-13-3-20(15-26(28)38(44)45)18-34-36-30(40)17-31(41)37-35-19-21-4-14-29(27(16-21)39(46)47)51-33(43)23-7-11-25(49-2)12-8-23/h3-16,18-19H,17H2,1-2H3,(H,36,40)(H,37,41)/b34-18+,35-19+ |
InChI Key |
JUXLKKPHHOBCSB-WKCPDWHCSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)CC(=O)N/N=C/C3=CC(=C(C=C3)OC(=O)C4=CC=C(C=C4)OC)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)CC(=O)NN=CC3=CC(=C(C=C3)OC(=O)C4=CC=C(C=C4)OC)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![dimethyl 2-{1-[(2-iodophenyl)carbonyl]-7-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11545459.png)
![N-[2-(benzyloxy)ethyl]benzenesulfonamide](/img/structure/B11545465.png)
![4-[2-nitro-4-(trifluoromethyl)phenoxy]-N-(2-phenoxyethyl)benzamide](/img/structure/B11545466.png)
![1-(3'-(3-Chloro-2-methylphenyl)-4-(4-chlorophenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl)ethanone](/img/structure/B11545471.png)
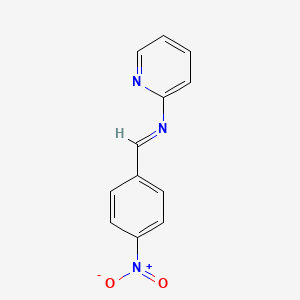
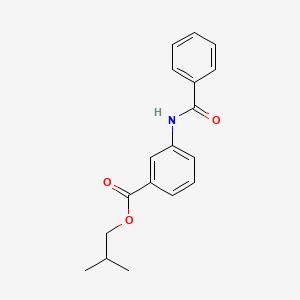
![1-({2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-5-nitrophenyl}sulfonyl)piperidine](/img/structure/B11545491.png)
![11-methyl-N-[3-(trifluoromethyl)phenyl]-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide](/img/structure/B11545495.png)
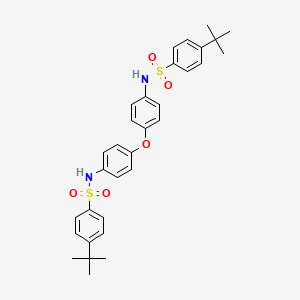
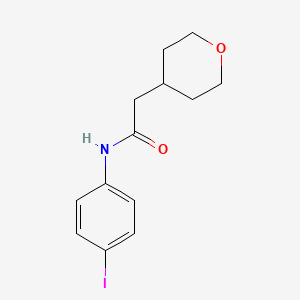
![N-cyclohexyl-2-[(6-{[(E)-(2-hydroxy-5-iodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11545511.png)
![4-[(E)-[(3,4-Dimethylphenyl)imino]methyl]phenyl naphthalene-1-carboxylate](/img/structure/B11545512.png)
